molecular formula C21H40N2O4 B558585 Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate CAS No. 27494-47-9

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate

Cat. No. B558585
CAS RN: 27494-47-9
M. Wt: 203,24*181,32 g/mole
InChI Key: HOSMYZXDFVUSCV-FCXZQVPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)butanoate, often abbreviated as Boc-DCHA , is a chiral compound used in synthetic organic chemistry. It belongs to the class of tertiary butyl esters and finds significant applications in various chemical processes .


Synthesis Analysis

The direct introduction of the tert-butoxycarbonyl (Boc) group into organic compounds has been achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes. The flow microreactor approach enables the synthesis of Boc-DCHA with improved yields and reduced environmental impact .


Molecular Structure Analysis

The molecular structure of Boc-DCHA consists of a dicyclohexylamine moiety linked to a tert-butoxycarbonyl (Boc) -protected amino acid . The Boc group serves as a protective unit for the amino functionality, allowing for controlled reactions and subsequent deprotection .


Chemical Reactions Analysis

Boc-DCHA can participate in various chemical reactions, including amide bond formation , esterification , and peptide synthesis . Its Boc-protected amino acid segment allows for selective functionalization at the amino group while preserving chirality and stability .

Scientific Research Applications

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate has a wide range of scientific research applications. It is used in the study of enzyme kinetics, lipid metabolism, and metabolic pathways. It is also used in the study of drug metabolism, drug design, and drug delivery. This compound is also used in the study of receptor-ligand interactions, signal transduction, and gene expression.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is not fully understood. However, it is believed that this compound binds to certain receptors in the body and modulates their activity. This binding of this compound to these receptors can lead to changes in the activity of various biochemical and physiological processes in the body.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects on the body. It has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes, and to affect the metabolism of lipids and other compounds. It has also been shown to affect the expression of certain genes, and to alter the activity of certain receptors. Furthermore, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate in lab experiments has several advantages. It is relatively easy to synthesize and can be stored for long periods of time. Furthermore, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and its effects can vary depending on the concentration of the compound and the specific biological system being studied.

Future Directions

There are a number of potential future directions for Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate research. These include further research into the mechanism of action of this compound, the development of new synthesis methods for this compound, the study of its effects on various biochemical and physiological processes, and the development of new applications for this compound. Additionally, further research could be done into the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Finally, further research could be done into the potential toxic effects of this compound, and the development of methods to reduce or eliminate these effects.

Synthesis Methods

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate can be synthesized by reacting dicyclohexylamine with tert-butoxycarbonyl chloride. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of around 0°C. The reaction produces a mixture of the desired product, this compound, and some byproducts. The byproducts can then be removed by column chromatography, leaving the desired product, this compound, as the main component of the reaction mixture.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSMYZXDFVUSCV-FCXZQVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373148
Record name BOC-D-ABU-OH DCHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27494-47-9
Record name BOC-D-ABU-OH DCHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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